ethyl 3-(3-aminophenyl)-1H-1,2,4-triazole-5-carboxylate
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Overview
Description
Ethyl 3-(3-aminophenyl)-1H-1,2,4-triazole-5-carboxylate is a heterocyclic compound that features a triazole ring, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the aminophenyl group enhances its potential for various chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(3-aminophenyl)-1H-1,2,4-triazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethyl 3-(3-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate with a reducing agent to convert the nitro group to an amino group. This can be achieved using hydrogenation in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes, utilizing continuous flow reactors to ensure efficient conversion and high yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for pharmaceutical applications.
Types of Reactions:
Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The nitro precursor can be reduced to the amino compound.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon or other suitable catalysts.
Substitution: Nucleophiles such as alkyl halides or aryl halides under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of nitro to amino groups.
Substitution: Introduction of alkyl or aryl groups to the triazole ring.
Scientific Research Applications
Ethyl 3-(3-aminophenyl)-1H-1,2,4-triazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ethyl 3-(3-aminophenyl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, leading to inhibition or modulation of their activity. The aminophenyl group enhances binding affinity through additional hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
- Ethyl 3-(3-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate
- 3-(3-aminophenyl)-1H-1,2,4-triazole-5-carboxylic acid
- Ethyl 3-(4-aminophenyl)-1H-1,2,4-triazole-5-carboxylate
Uniqueness: Ethyl 3-(3-aminophenyl)-1H-1,2,4-triazole-5-carboxylate is unique due to the specific positioning of the aminophenyl group, which influences its reactivity and biological activity. The presence of the ethyl ester group also enhances its solubility and potential for further chemical modifications.
Properties
Molecular Formula |
C11H12N4O2 |
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Molecular Weight |
232.24 g/mol |
IUPAC Name |
ethyl 3-(3-aminophenyl)-1H-1,2,4-triazole-5-carboxylate |
InChI |
InChI=1S/C11H12N4O2/c1-2-17-11(16)10-13-9(14-15-10)7-4-3-5-8(12)6-7/h3-6H,2,12H2,1H3,(H,13,14,15) |
InChI Key |
HOSCXFVRPNAASD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=NN1)C2=CC(=CC=C2)N |
Origin of Product |
United States |
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